An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-bromo-4-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its unique trifunctionalized aromatic ring, featuring amino, bromo, and nitro groups, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-bromo-4-nitrophenol, including its synthesis, spectral characteristics, reactivity, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Chemical Identity and Physical Properties
5-Amino-2-bromo-4-nitrophenol, with the CAS number 855836-08-7, is a solid at room temperature.[1] While detailed experimental data on its physical properties are not extensively published, based on its structure and data from related compounds, it is expected to be a colored solid, likely yellow or brown, characteristic of many nitroaromatic compounds.[2]
Table 1: Chemical and Physical Properties of 5-Amino-2-bromo-4-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 855836-08-7 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Expected to be a colored solid (e.g., yellow, brown) | [2] |
| Melting Point | Not definitively published. Related compounds like 2-amino-4-nitrophenol melt at 140-142 °C.[3] | |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Nitrophenols are generally soluble in such solvents.[2] | |
| Boiling Point | Predicted to be 359.5 ± 42.0 °C | [4] |
| Density | Predicted to be 1.971 ± 0.06 g/cm³ | [4] |
Diagram 1: Chemical Structure of 5-Amino-2-bromo-4-nitrophenol
Caption: Chemical structure of 5-Amino-2-bromo-4-nitrophenol.
Synthesis of 5-Amino-2-bromo-4-nitrophenol
Diagram 2: Proposed Synthesis of 5-Amino-2-bromo-4-nitrophenol
Caption: Proposed synthetic route to 5-Amino-2-bromo-4-nitrophenol.
Proposed Experimental Protocol: Bromination of 2-Amino-4-nitrophenol
This protocol is a general guideline and may require optimization for yield and purity.
Step 1: Dissolution of Starting Material
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (1.0 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
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Cool the solution to 0-5 °C in an ice bath.
Step 2: Bromination
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Dissolve N-bromosuccinimide (NBS) or bromine (1.0-1.2 equivalents) in the same solvent used for the starting material.
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Add the brominating agent solution dropwise to the cooled solution of 2-amino-4-nitrophenol over a period of 30-60 minutes, while maintaining the temperature below 10 °C. The amino and hydroxyl groups are ortho-, para-directing, and activating, while the nitro group is meta-directing and deactivating. The position ortho to the amino group and meta to the nitro group is the most likely site for electrophilic substitution.
Step 3: Reaction Monitoring and Work-up
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, pour the mixture into a beaker containing ice-water.
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If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of a suitable solvent (e.g., cold ethanol) to remove impurities.
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If an oil separates, extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[5]
Spectroscopic Profile
Detailed experimental spectra for 5-Amino-2-bromo-4-nitrophenol are not widely available. However, based on the analysis of its functional groups and data from structurally similar compounds, a predicted spectroscopic profile can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and hydroxyl groups.
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Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.
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Amino (-NH₂) and Hydroxyl (-OH) Protons: The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature. These signals may appear as broad singlets.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring.
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The chemical shifts of the aromatic carbons will be in the typical range of δ 110-160 ppm.
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The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms will be deshielded and appear at lower field (higher ppm values).
Table 2: Predicted NMR Data for 5-Amino-2-bromo-4-nitrophenol
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.5 - 8.0 | s | Aromatic H |
| ¹H | ~ 6.5 - 7.0 | s | Aromatic H |
| ¹H | Broad | s | -NH₂ |
| ¹H | Broad | s | -OH |
| ¹³C | ~ 150 - 160 | s | C-OH |
| ¹³C | ~ 140 - 150 | s | C-NO₂ |
| ¹³C | ~ 130 - 140 | s | C-NH₂ |
| ¹³C | ~ 110 - 120 | s | C-Br |
| ¹³C | ~ 115 - 125 | s | Aromatic C-H |
| ¹³C | ~ 100 - 110 | s | Aromatic C-H |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorptions for 5-Amino-2-bromo-4-nitrophenol
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |
| N-O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1370 (symmetric) |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-O stretch | 1200-1300 |
| C-Br stretch | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 233.02 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern. Fragmentation will likely involve the loss of the nitro group (-NO₂), the amino group (-NH₂), and the bromine atom.
Reactivity and Potential Applications
The trifunctionalized nature of 5-Amino-2-bromo-4-nitrophenol makes it a highly versatile intermediate in organic synthesis.
Diagram 3: Reactivity of 5-Amino-2-bromo-4-nitrophenol
Caption: Potential reaction sites on 5-Amino-2-bromo-4-nitrophenol.
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Amino Group (-NH₂): The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization to form a diazonium salt, which can then be used in Sandmeyer-type reactions.
-
Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide range of substituents at this position.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic substitution. It can also be readily reduced to an amino group, providing another site for functionalization.[8]
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group can be alkylated to form ethers or acylated to form esters.
Given its reactivity, 5-Amino-2-bromo-4-nitrophenol is a promising scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry. The ability to selectively modify each of the three functional groups allows for the generation of diverse chemical libraries for drug discovery programs.[4][9]
Safety and Handling
As with all nitrophenolic compounds, 5-Amino-2-bromo-4-nitrophenol should be handled with care. Safety data sheets for related compounds indicate that it may be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of accidental exposure, seek immediate medical attention and consult the relevant Safety Data Sheet (SDS).
Conclusion
5-Amino-2-bromo-4-nitrophenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctionalized aromatic core provides multiple avenues for chemical modification, enabling the synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound are somewhat limited in the public domain, this guide provides a comprehensive overview of its expected properties, plausible synthetic routes, and potential reactivity based on established chemical principles and data from analogous compounds. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this promising building block.
References
Sources
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- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmaron.com [pharmaron.com]
- 5. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ekwan.github.io [ekwan.github.io]
- 11. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
